molecular formula C23H26N2O2S B11351800 2-(4-tert-butylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide

2-(4-tert-butylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide

Cat. No.: B11351800
M. Wt: 394.5 g/mol
InChI Key: OMMVAHCCDBQHKT-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide is an organic compound that features a complex structure with a phenoxy group, a thiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of 4-tert-butylphenol, which is then reacted with an appropriate halogenated compound to form the phenoxy intermediate.

    Thiazole Ring Formation: The next step involves the synthesis of the thiazole ring, which can be achieved through the reaction of a thioamide with a halogenated aromatic compound.

    Coupling Reaction: The final step involves coupling the phenoxy intermediate with the thiazole ring and the propanamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound can be used in the development of advanced materials with specific properties.

    Biological Studies: It is investigated for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide involves its interaction with specific molecular targets. The phenoxy and thiazole groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-tert-butylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions and applications, setting it apart from similar compounds.

Properties

Molecular Formula

C23H26N2O2S

Molecular Weight

394.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide

InChI

InChI=1S/C23H26N2O2S/c1-16(27-20-12-10-18(11-13-20)23(2,3)4)21(26)24-14-19-15-28-22(25-19)17-8-6-5-7-9-17/h5-13,15-16H,14H2,1-4H3,(H,24,26)

InChI Key

OMMVAHCCDBQHKT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CSC(=N1)C2=CC=CC=C2)OC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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